N-Methoxy-N-methylacetamide

Description

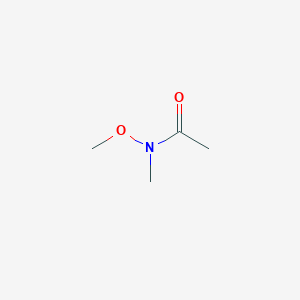

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(6)5(2)7-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVXVLSZQHSNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336948 | |

| Record name | N-Methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78191-00-1 | |

| Record name | N-Methoxy-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78191-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methoxy-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of N-Methoxy-N-methylacetamide?

For Researchers, Scientists, and Drug Development Professionals

N-Methoxy-N-methylacetamide, a prominent member of the Weinreb amide class of reagents, serves as a versatile and highly valued building block in modern organic synthesis. Its unique reactivity profile, characterized by the formation of a stable chelated intermediate upon nucleophilic attack, allows for the controlled synthesis of ketones and aldehydes, mitigating the over-addition often observed with more reactive acylating agents. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, alongside detailed experimental protocols and a visualization of its synthetic utility.

Core Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[1][2] Its stability under normal conditions, coupled with its miscibility with a wide range of organic solvents, makes it a practical and user-friendly reagent in a laboratory setting.

Physical Properties

The key physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [3] |

| Molecular Weight | 103.12 g/mol | [3][4] |

| Appearance | Clear colorless liquid | [1][2] |

| Boiling Point | 152 °C (lit.) | [4][5] |

| Density | 0.97 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.426 (lit.) | [5] |

| Flash Point | 49 °C (120.2 °F) - closed cup | [4] |

| Solubility | Soluble in water. Slightly soluble in chloroform (B151607) and methanol. | [6] |

Chemical Properties

The chemical behavior of this compound is dominated by the reactivity of the amide carbonyl group. Its primary application lies in its role as an efficient acylating agent.

-

Reactivity with Organometallic Reagents: this compound reacts cleanly with a variety of organolithium and Grignard reagents to afford ketones in high yields.[7][8] The key to this controlled reactivity is the formation of a stable tetrahedral intermediate, which is chelated by the methoxy (B1213986) and methyl groups on the nitrogen atom. This intermediate prevents the addition of a second equivalent of the organometallic reagent and collapses to the corresponding ketone upon acidic workup.

-

Reduction to Aldehydes: The amide can be selectively reduced to the corresponding aldehyde using common reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[7] Similar to the reaction with organometallics, a stable intermediate is formed, preventing over-reduction to the alcohol.

-

Stability: this compound is stable under typical laboratory conditions but should be protected from moisture.[1] It is incompatible with strong oxidizing agents.[6]

Spectroscopic Data

The structural identity and purity of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 300 MHz) | δ 3.62 (s, 3H), 3.11 (s, 3H), 2.05 (s, 3H) | [1] |

| ¹³C NMR (CDCl₃, 75.4 MHz) | δ 171.8 (C=O), 61.0 (OCH₃), 31.9 (NCH₃), 19.6 (CH₃) | [1] |

| Infrared (IR, pure) | 3497, 2971, 2941, 2824, 1663 cm⁻¹ | [1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reaction of acetyl chloride with N,O-dimethylhydroxylamine hydrochloride.[1][9]

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride

-

Acetyl chloride

-

Brine

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

To a well-stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane under an inert atmosphere (e.g., argon), slowly add pyridine (2.0 eq) dropwise at 0 °C.

-

To this mixture, add acetyl chloride (0.95 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 3 hours.

-

Partition the reaction mixture between brine and diethyl ether.

-

Separate the organic layer and extract the aqueous layer with additional diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

General Procedure for Ketone Synthesis using this compound

This protocol outlines the general steps for the reaction of this compound with an organometallic reagent to synthesize a ketone.

Materials:

-

This compound

-

Organolithium or Grignard reagent (e.g., Phenylmagnesium bromide)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere and cool the solution to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.

-

Slowly add the organometallic reagent (1.0-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at the same temperature for a specified time (typically 1-3 hours) or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ketone by flash column chromatography, distillation, or recrystallization.

Visualizing Synthetic Pathways

The following diagram illustrates the central role of this compound in the synthesis of ketones and aldehydes, highlighting the key stable tetrahedral intermediate.

Caption: Reactivity of this compound.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. csustan.edu [csustan.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. | Semantic Scholar [semanticscholar.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. Weinreb amides [pubsapp.acs.org]

N-Methoxy-N-methylacetamide CAS number and molecular structure.

An In-depth Technical Guide to N-Methoxy-N-methylacetamide

This technical guide provides comprehensive information on this compound, a versatile reagent in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound, also known as a Weinreb amide, is a valuable synthetic intermediate.[1][] Its structure allows for the controlled formation of carbon-carbon bonds, making it a key component in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1][3]

| Identifier | Data |

| CAS Number | 78191-00-1[4][5][6] |

| Molecular Formula | C4H9NO2[4][5] |

| Molecular Weight | 103.12 g/mol [4][5] |

| IUPAC Name | This compound[5] |

| Canonical SMILES | CC(=O)N(C)OC[4][5] |

| Synonyms | N-Methyl-N-methoxyacetamide, N-Acetyl-N,O-dimethylhydroxylamine[5] |

Molecular Structure: The molecule features an acetamide (B32628) core where the nitrogen atom is substituted with both a methyl group and a methoxy (B1213986) group.

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[1][7] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Appearance | Clear colorless liquid[1][7] |

| Boiling Point | 152 °C[4][7] |

| 94 °C / 100 mmHg | |

| 42-44 °C / 20 mmHg[1] | |

| Density | 0.97 g/mL at 25 °C[1] |

| Flash Point | 49 °C (closed cup)[4][8] |

| Refractive Index | n20/D 1.426[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H)[9] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.0, 61.1, 32.0, 19.8[9] |

| Infrared (IR) (Pure Sample) | 3497, 2971, 2941, 2824, 1663 cm⁻¹[1] |

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reaction of acetyl chloride with N,O-dimethylhydroxylamine hydrochloride.[1][9]

Experimental Protocol

This protocol is based on the reaction between acetyl chloride and N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA).[1][9]

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride

-

Acetyl chloride

-

Pyridine or Triethylamine (TEA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ether

Procedure:

-

A mixture of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (DCM) is cooled to 0 °C.[9]

-

Triethylamine (2.0 eq) is slowly added to the cooled mixture, which is then stirred for 10 minutes.[9]

-

Acetyl chloride (1.0 eq) is added dropwise to the reaction mixture at 0 °C.[9]

-

The reaction is allowed to warm to room temperature (22 °C) and stirred overnight.[9]

-

The reaction is quenched by the addition of a saturated NaHCO₃ solution.[9]

-

The biphasic solution is separated, and the aqueous layer is extracted with DCM.[9]

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the product as a colorless liquid.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves multiple roles in chemical synthesis and pharmaceutical development:

-

Weinreb Amide Chemistry : As a Weinreb amide, it is a key precursor for the synthesis of ketones and aldehydes.[1][] This is particularly useful in drug development for constructing complex molecular scaffolds.

-

Synthesis of Natural Products : It has been utilized in the synthesis of marine natural products such as myriaporone and usneoidone, where it acts as a ketone synthon.[1][]

-

Antitumor Agents : It has been used to prepare an enantiopure derivative of 2-aminopropanol, a building block for potent antitumor agents.[4]

-

Solvent and Reagent : Its excellent solvating properties for a wide range of organic compounds make it a useful solvent in organic reactions.[3] It also serves as an intermediate for reactions like amide formation and alkylation and can efficiently acetylate polycarbonyl compounds.[3][10]

-

Pharmaceutical Formulations : In drug formulation, it can act as a stabilizer and may enhance the bioavailability of active pharmaceutical ingredients (APIs).[3]

Safety and Handling

This compound is a flammable liquid and vapor.[11] Proper safety precautions are essential during its handling and storage.

Safety and Handling Summary

| Aspect | Recommendation |

| Hazard Statement | H226: Flammable liquid and vapor[5][11] |

| Handling | Handle in a well-ventilated area.[11][12] Keep away from heat, sparks, open flames, and other ignition sources.[11] Use non-sparking tools and take measures to prevent static discharge.[11] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Recommended storage temperature is between 10°C - 25°C.[4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[8][11] |

| Fire-fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[11] |

| First Aid | In case of skin contact, remove contaminated clothing and rinse skin with water.[11] If inhaled, move to fresh air.[11] In case of eye contact, rinse with water for at least 15 minutes.[11] If ingested, rinse mouth with water and do not induce vomiting.[11] |

References

- 1. This compound | 78191-00-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 78191-00-1 | FM140534 [biosynth.com]

- 5. This compound | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 78191-00-1|this compound|BLD Pharm [bldpharm.com]

- 7. lifechempharma.com [lifechempharma.com]

- 8. N-メトキシ-N-メチルアセトアミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. echemi.com [echemi.com]

- 12. synquestlabs.com [synquestlabs.com]

The Weinreb Amide: A Comprehensive Technical Guide to its Mechanism and Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Weinreb amide, or N-methoxy-N-methylamide, has become an indispensable tool in modern organic synthesis since its introduction by Steven M. Weinreb and Steven Nahm in 1981.[1][2] Its remarkable stability and predictable reactivity have established the Weinreb ketone synthesis as a reliable method for the construction of carbon-carbon bonds, enabling the selective formation of ketones and aldehydes from a variety of carboxylic acid derivatives.[1][2][3] This technical guide provides an in-depth exploration of the Weinreb amide's mechanism of action, detailed experimental protocols, and a summary of its broad synthetic utility.

Core Principles: Overcoming the Challenge of Over-Addition

The primary advantage of the Weinreb amide lies in its ability to circumvent the common problem of over-addition encountered when using highly reactive organometallic reagents with other acyl compounds like esters or acid chlorides.[1][3][4] In traditional methods, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[3][4]

The Weinreb amide elegantly solves this issue through the formation of a stable, chelated tetrahedral intermediate upon nucleophilic addition.[1][2][5] This intermediate remains intact at low temperatures, preventing the premature collapse and regeneration of a reactive carbonyl group.[1] Subsequent aqueous workup then liberates the desired ketone or aldehyde in high yield.[2][5]

The Reaction Mechanism: A Step-by-Step Look

The effectiveness of the Weinreb amide is rooted in a two-stage process: the formation of the Weinreb amide itself, followed by its reaction with an organometallic reagent.

Synthesis of the Weinreb Amide

Weinreb amides can be prepared from a range of starting materials, most commonly carboxylic acids, acid chlorides, or esters.[1][6][7] A widely used method involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent.[1]

Logical Flow of Weinreb Amide Synthesis from a Carboxylic Acid

Caption: Workflow for the synthesis of a Weinreb amide from a carboxylic acid.

The Weinreb Ketone Synthesis: Chelation is Key

The core of the Weinreb amide's utility is its reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, to furnish ketones.[1][2] The mechanism proceeds through the following key steps:

-

Nucleophilic Attack: The organometallic reagent adds to the carbonyl carbon of the Weinreb amide, forming a tetrahedral intermediate.

-

Chelation: The crucial step involves the chelation of the metal cation (Li⁺ or MgX⁺) by the carbonyl oxygen and the methoxy (B1213986) oxygen, forming a stable five-membered ring.[2] This chelated intermediate is unreactive towards further nucleophilic attack.

-

Aqueous Workup: Upon acidic workup, the chelate is broken, and the intermediate collapses to yield the corresponding ketone.

Signaling Pathway of the Weinreb Ketone Synthesis Mechanism

Caption: The chelation-controlled mechanism of the Weinreb ketone synthesis.

Quantitative Data Summary

The Weinreb ketone synthesis is known for its high yields and broad substrate scope. The following tables summarize representative yields for the synthesis of Weinreb amides and their subsequent conversion to ketones.

| Starting Material | Coupling/Activating Agent | Product | Yield (%) | Reference(s) |

| Aromatic Carboxylic Acid | POCl₃ / DIPEA | Aromatic Weinreb Amide | ~87% | [8] |

| Carboxylic Acid | PPh₃ / I₂ | Weinreb Amide | 75-95% | [9] |

| Acid Chloride | Pyridine | Weinreb Amide | High | [10] |

| Ester/Lactone | AlMe₃ or AlMe₂Cl | Weinreb Amide | Good | [1][6] |

Table 1: Representative Yields for the Synthesis of Weinreb Amides

| Weinreb Amide Substrate Type | Organometallic Reagent | Product Type | Yield (%) | Reference(s) |

| Aromatic | Arylmagnesium halide | Aryl ketone | 97-99% | [2] |

| α-siloxy | n-butyllithium | α-siloxy ketone | 83% | [3] |

| N-protected amino acid | Grignard reagent | Amino ketone | Good | [1] |

| Aliphatic | Organolithium | Aliphatic ketone | High | [1] |

| Aryl Halide (one-pot) | Grignard reagent | Aryl ketone | Good | [1] |

Table 2: Representative Yields for the Weinreb Ketone Synthesis

Experimental Protocols

Detailed methodologies are crucial for the successful application of the Weinreb amide synthesis. Below are representative protocols for the preparation of a Weinreb amide and its subsequent conversion to a ketone.

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid using POCl₃

This one-pot procedure is an efficient method for the synthesis of Weinreb amides from carboxylic acids.[8]

Materials:

-

Carboxylic acid

-

N,O-dimethylhydroxylamine hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv.) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.) in anhydrous DCM at 0 °C, add DIPEA (3.0 equiv.) dropwise.

-

To this stirring mixture, add a solution of POCl₃ (1.2 equiv.) in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Weinreb amide.

Protocol 2: Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent

This protocol outlines the general procedure for the reaction of a Weinreb amide with a Grignard reagent.

Materials:

-

Weinreb amide

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the Weinreb amide (1.0 equiv.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C (or -78 °C for more sensitive substrates).

-

Slowly add the Grignard reagent (1.1-1.5 equiv.) dropwise to the stirred solution.

-

Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude ketone by flash column chromatography.

Experimental Workflow for Weinreb Ketone Synthesis

Caption: A typical experimental workflow for the synthesis of a ketone from a Weinreb amide.

Scope and Variations

The Weinreb ketone synthesis is compatible with a wide array of functional groups, including esters, silyl (B83357) ethers, N-protected amino acids, and α,β-unsaturated systems.[1] The choice of the organometallic reagent is also broad, encompassing aliphatic, vinyl, aryl, and alkynyl Grignard and organolithium reagents.[1]

Variations of the standard protocol have been developed to further expand its utility. For instance, the reduction of Weinreb amides with reducing agents like lithium aluminum hydride (LiAlH₄) provides a convenient route to aldehydes. Additionally, reaction with Wittig reagents can yield N-methyl-N-methoxy-enamines, which can be hydrolyzed to the corresponding ketones or aldehydes.[1]

Conclusion

The Weinreb amide has proven to be a robust and versatile functional group in organic synthesis. Its unique ability to control the reactivity of organometallic reagents through the formation of a stable, chelated intermediate has made the Weinreb ketone synthesis a cornerstone for the preparation of ketones and aldehydes. The mild reaction conditions, high yields, and broad substrate tolerance have solidified its importance in the synthesis of complex molecules, including natural products and pharmaceuticals. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 4. Weinreb Ketone Synthesis [organic-chemistry.org]

- 5. Weinreb_ketone_synthesis [chemeurope.com]

- 6. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 7. tandfonline.com [tandfonline.com]

- 8. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

- 9. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N,O-Dimethylhydroxylamine Hydrochloride 6638-79-5 | TCI AMERICA [tcichemicals.com]

In-Depth Technical Guide to the Stability and Reactivity of N-Methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxy-N-methylacetamide, a prominent member of the Weinreb amide family, is a versatile intermediate in modern organic synthesis, prized for its ability to facilitate the controlled formation of ketones and aldehydes. This technical guide provides a comprehensive overview of the core stability and reactivity characteristics of this compound. Key physical and stability data are summarized, and its reactivity profile with nucleophiles, electrophiles, reducing agents, and oxidizing agents is detailed. This document also includes experimental protocols for the synthesis and analysis of this compound, aiming to equip researchers and professionals in drug development and chemical synthesis with the critical knowledge for its effective and safe application.

Core Stability Characteristics

This compound is a clear, colorless liquid under standard conditions. Its stability is a key attribute that contributes to its widespread use in multi-step syntheses. This section outlines its known stability profile under various conditions.

Physical and Thermal Stability

While comprehensive thermal decomposition studies are not extensively available in the public domain, the physical properties and some thermal data have been reported. Generally, amides are considered thermally stable up to 160 °C.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | [2][3][4][5] |

| Molecular Weight | 103.12 g/mol | [2][3][4][5] |

| Boiling Point | 152 °C (lit.) | [2][6][7][8] |

| Density | 0.97 g/mL at 25 °C (lit.) | [2][7] |

| Flash Point | 49 °C (closed cup) | [2][6][7][8] |

| Decomposition Temp. | 133 °C (dec.) (lit.) | [9] |

Note: The reported decomposition temperature of 133 °C lacks detailed experimental context such as heating rate and atmosphere.

Upon combustion, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[10] The compound is generally stable under normal storage conditions but should be protected from moisture.[11][12]

Stability in Acidic and Basic Conditions

The amide bond in this compound, like other amides, can undergo hydrolysis under both acidic and basic conditions, typically requiring elevated temperatures.

-

Acidic Hydrolysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water. This leads to the formation of acetic acid and N,O-dimethylhydroxylamine.

-

Basic Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon initiates the hydrolysis, yielding an acetate (B1210297) salt and N,O-dimethylhydroxylamine.

Reactivity Profile

The reactivity of this compound is central to its utility in organic synthesis, particularly in the formation of carbonyl compounds.

Reactivity with Nucleophiles

The reaction of this compound with strong nucleophiles, such as organometallic reagents, is its most significant and widely applied characteristic.

-

Organometallic Reagents (Grignard and Organolithium): These reagents add to the carbonyl group to form a stable, five-membered chelated tetrahedral intermediate.[13] This intermediate is stable at low temperatures and does not collapse to the corresponding ketone until aqueous workup.[13] This chelation prevents the common problem of over-addition that occurs with other acyl compounds, which would lead to the formation of tertiary alcohols.[13] This reactivity allows for the synthesis of a wide variety of ketones in high yields.[9][13][14][15][16]

-

Reducing Agents (Hydrides): The reaction with reducing agents like lithium aluminum hydride (LiAlH₄) follows a similar pathway involving a stable intermediate. Upon workup, this intermediate yields an aldehyde.[13][14][15][16] This provides a reliable method for the preparation of aldehydes from a carboxylic acid derivative.

-

Wittig Reagents: N-Methoxy-N-methylamides can also react with Wittig reagents to form an N-methyl-N-methoxy-enamine, which can be hydrolyzed to the corresponding ketone or aldehyde.[13] This method offers an alternative under milder conditions compared to some organometallic reactions.[13]

-

Strongly Basic Reagents: An unusual mode of reactivity has been observed with strongly basic, non-nucleophilic reagents. This can lead to deprotonation of the methoxy (B1213986) group followed by an E2 elimination to generate formaldehyde (B43269) and the corresponding N-methylamide anion.[17]

The logical workflow for the reaction with organometallic reagents is depicted below:

Caption: Reaction pathway of this compound with an organometallic reagent.

Reactivity with Electrophiles

Detailed studies on the reactivity of this compound with a wide range of electrophiles are not extensively documented. The lone pairs on the oxygen and nitrogen atoms could potentially act as nucleophilic centers. However, the primary utility of this compound is as an electrophilic acylating agent. It can serve as a directing group in transition metal-catalyzed C-H functionalization reactions, where it coordinates to the metal center.[18][19]

Reactivity with Oxidizing and Reducing Agents

-

Oxidizing Agents: Safety data indicates that this compound is incompatible with strong oxidizing agents.[10] Specific reaction products and conditions are not well-documented in the literature. In some ruthenium-catalyzed reactions, the N-O bond of the Weinreb amide can be cleaved, suggesting it can act as an internal oxidant.[19]

-

Reducing Agents: As mentioned previously, strong reducing agents like LiAlH₄ readily reduce the carbonyl group to furnish aldehydes after workup.[13][14][15][16]

Compatibility with Functional Groups

A significant advantage of this compound in synthesis is its compatibility with a wide array of functional groups. Standard conditions for its use tolerate the presence of:[13]

-

Alpha-halogen substitution

-

N-protected amino acids

-

α-β unsaturation

-

Silyl ethers

-

Lactams and lactones

-

Sulfonates and sulfinates

-

Phosphonate esters

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride.[3]

Materials:

-

Acetyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred mixture of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in DCM at 0 °C, slowly add TEA (2.0 eq). Stir for 10 minutes.[3]

-

Slowly add acetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.[3]

-

Allow the reaction to warm to room temperature and stir overnight.[3]

-

Quench the reaction with a saturated solution of sodium bicarbonate.[3]

-

Separate the organic and aqueous layers. Extract the aqueous layer with DCM.[3]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product as a colorless liquid.[3]

The synthesis workflow is illustrated in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. N-methoxy-n-methylamides as effective acylating agents | Semantic Scholar [semanticscholar.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. N,O-Dimethylhydroxylamine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 5. This compound | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical Compatibility Guide - ICON Process Controls [iconprocon.com]

- 7. Some unusual reactions of Weinreb amides | Chemsrc ID:228809 [chemsrc.com]

- 8. lifechempharma.com [lifechempharma.com]

- 9. researchgate.net [researchgate.net]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 14. pure.psu.edu [pure.psu.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. case.edu [case.edu]

- 19. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of N-Methoxy-N-methylacetamide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N-Methoxy-N-methylacetamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents detailed experimental protocols and summarizes key quantitative data in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, both ¹H and ¹³C NMR data have been reported.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound shows three distinct singlets, corresponding to the three different methyl groups in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.65 | Singlet | 3H | O-CH₃ |

| 3.13 | Singlet | 3H | N-CH₃ |

| 2.08 | Singlet | 3H | CO-CH₃ |

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 172.0 | C=O |

| 61.1 | O-CH₃ |

| 32.0 | N-CH₃ |

| 19.8 | CO-CH₃ |

1.3. Experimental Protocol for NMR Data Acquisition

The following protocol is a representative method for obtaining the NMR data presented above.

Instrumentation:

-

A 400 MHz NMR spectrometer was used for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[1]

Sample Preparation:

-

The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃).[1][2][3]

Data Acquisition:

-

¹H and ¹³C NMR spectra were recorded at room temperature.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption peaks corresponding to its functional groups.

| Frequency (cm⁻¹) | Assignment |

| 3497 | Overtone or combination band |

| 2971, 2941, 2824 | C-H stretching |

| 1663 | C=O stretching (amide) |

2.2. Experimental Protocol for IR Data Acquisition

The following protocol outlines a typical procedure for acquiring the IR spectrum.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer was used.

Sample Preparation:

Data Acquisition:

-

The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

The data is presented in terms of frequency (cm⁻¹) versus transmittance.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the acquisition and interpretation of spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Synthesis, Spectroscopic Data Acquisition, and Structural Elucidation.

References

Solubility Profile of N-Methoxy-N-methylacetamide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methoxy-N-methylacetamide, a Weinreb amide, is a versatile intermediate in organic synthesis, valued for its role in the preparation of ketones and other carbonyl compounds.[1] Its utility in a variety of reaction conditions necessitates a thorough understanding of its solubility characteristics. This technical guide provides a predictive solubility profile of this compound in a range of common organic solvents and offers a detailed experimental protocol for the quantitative determination of its solubility.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative prediction can be made based on its molecular structure and the principle of "like dissolves like." this compound is a polar aprotic molecule. The presence of the amide group imparts significant polarity, while the methyl groups contribute some nonpolar character.

Based on these structural features, this compound is expected to be highly soluble in polar aprotic solvents and moderately soluble in polar protic solvents. Its solubility in nonpolar solvents is predicted to be limited. The following table summarizes the predicted solubility and provides a template for recording experimentally determined quantitative data.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Polar Protic | Methanol | High | Data to be determined experimentally |

| Ethanol | High | Data to be determined experimentally | |

| Isopropanol | Medium | Data to be determined experimentally | |

| Water | Medium | Data to be determined experimentally | |

| Polar Aprotic | Acetone | High | Data to be determined experimentally |

| Acetonitrile | High | Data to be determined experimentally | |

| Dimethylformamide (DMF) | High | Data to be determined experimentally | |

| Dimethyl Sulfoxide (DMSO) | High | Data to be determined experimentally | |

| Tetrahydrofuran (THF) | High | Data to be determined experimentally | |

| Nonpolar Aromatic | Toluene | Medium | Data to be determined experimentally |

| Benzene | Medium | Data to be determined experimentally | |

| Ethers | Diethyl Ether | Medium | Data to be determined experimentally |

| Halogenated | Dichloromethane (DCM) | High | Data to be determined experimentally |

| Chloroform | High | Data to be determined experimentally | |

| Nonpolar Aliphatic | Hexane | Low | Data to be determined experimentally |

| Cyclohexane | Low | Data to be determined experimentally |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the equilibrium solubility method with HPLC analysis.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

HPLC column appropriate for the analyte and mobile phase

2. Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with at least five different concentrations.

3. Experimental Procedure:

-

Sample Preparation: Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15-20 minutes.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible syringe filter. Immediately dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

-

HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC. Record the peak areas.

4. Data Analysis:

-

Calibration Curve: Plot a graph of the peak area versus the concentration of the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Calculation of Solubility: Use the peak area of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The resulting value is the solubility of this compound in the test solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the likely solubility of this compound and a robust protocol for its empirical determination. Accurate solubility data is critical for optimizing reaction conditions, purification processes, and formulation development.

References

Theoretical Underpinnings of the Tetrahedral Intermediate in Weinreb Amide Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, offers a mild and selective method for the formation of ketones and aldehydes from carboxylic acid derivatives.[1] A key feature of this reaction is the remarkable stability of the tetrahedral intermediate formed upon nucleophilic addition of an organometallic reagent to the N-methoxy-N-methylamide (Weinreb amide).[2] This stability prevents the common problem of over-addition that plagues reactions with other acylating agents, leading to high yields of the desired carbonyl compound.[3] This technical guide provides an in-depth analysis of the theoretical and experimental studies focused on this crucial tetrahedral intermediate.

The Chelation-Stabilized Tetrahedral Intermediate

The defining characteristic of the Weinreb amide reaction is the formation of a five-membered chelated tetrahedral intermediate. Upon addition of an organometallic reagent (e.g., Grignard or organolithium), the metal cation is coordinated by both the newly formed anionic oxygen and the methoxy (B1213986) oxygen of the amide.[1][2] This chelation imparts significant stability to the intermediate, preventing its collapse to the ketone until acidic workup.[2] The stability of this intermediate at low temperatures is a critical factor in the success of the Weinreb ketone synthesis.[1]

Theoretical Studies and Quantitative Data

While the concept of a chelation-stabilized tetrahedral intermediate is widely accepted, detailed quantitative data from theoretical studies, such as Density Functional Theory (DFT) calculations, are not extensively available in a consolidated format in the literature. However, computational studies on related systems and for comparative purposes provide valuable insights into the stability and structure of these intermediates.

One study comparing N-(2,4-dimethoxy-1,3,5-triazinyl)amide with the Weinreb amide using DFT calculations revealed differences in the Lowest Unoccupied Molecular Orbital (LUMO) levels, suggesting a higher reactivity for the triazinylamide.[4][5] Another DFT study focused on Weinreb enolates highlighted the complexity of chelation and solvation in these systems.[6] Although a comprehensive energy profile and detailed geometric parameters for the classical Weinreb tetrahedral intermediate are not readily found in a single source, the available data strongly support the chelation model.

| Theoretical Finding | Significance | Source |

| Chelation Stabilization | The primary factor preventing over-addition of the organometallic reagent. | [1][2] |

| Five-Membered Ring Formation | The structural basis for the chelation involving the metal cation, the carbonyl oxygen, and the methoxy oxygen. | [3] |

| LUMO Level Differences | DFT calculations show that modifications to the amide structure can influence the reactivity of the carbonyl group. | [4][5] |

| Complex Solvation Effects | Computational studies on related Weinreb enolates suggest that solvation plays a significant role in the overall stability of the chelated species. | [6] |

Experimental Protocols

The transient nature of the tetrahedral intermediate makes its direct observation challenging. However, innovative experimental strategies have been developed to trap and characterize this elusive species. A notable method involves the interception of the intermediate as an O-trimethylsilyl (O-TMS) heminal.

Trapping of the Tetrahedral Intermediate with N-(Trimethylsilyl)imidazole

This protocol is based on the work of Castoldi, Holzer, Langer, and Pace, who successfully isolated and characterized the tetrahedral intermediate.

Materials:

-

Weinreb amide

-

Organolithium reagent (e.g., LiCH₂Cl)

-

N-(Trimethylsilyl)imidazole (TMSI)

-

Anhydrous solvent (e.g., THF)

-

Deuterated solvent for NMR analysis (e.g., C₆D₆)

-

Neutral alumina (B75360) for chromatography

Procedure:

-

Reaction Setup: A solution of the Weinreb amide in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Generation of the Tetrahedral Intermediate: The organolithium reagent is added dropwise to the cooled solution of the Weinreb amide. The reaction mixture is stirred at -78 °C for a specified time to ensure the formation of the lithium-chelated tetrahedral intermediate.

-

Trapping: N-(Trimethylsilyl)imidazole is added to the reaction mixture at -78 °C. The TMSI acts as a trapping agent, converting the lithium alkoxide of the tetrahedral intermediate into a more stable O-TMS ether.

-

Quenching and Workup: The reaction is quenched at low temperature with a suitable reagent (e.g., saturated aqueous NH₄Cl). The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried and concentrated. The crude product is purified by chromatography on neutral alumina to isolate the O-TMS protected hemiaminal.

-

Characterization: The structure of the isolated trapped intermediate is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Mechanism of Weinreb Ketone Synthesis

Caption: General mechanism of the Weinreb ketone synthesis.

Experimental Workflow for Trapping the Tetrahedral Intermediate

Caption: Workflow for the trapping and isolation of the tetrahedral intermediate.

Conclusion

The stability of the tetrahedral intermediate is the cornerstone of the Weinreb ketone synthesis, enabling the selective and high-yield preparation of ketones and aldehydes. This stability is attributed to the formation of a five-membered chelate between the metal cation of the organometallic reagent and the oxygen atoms of the carbonyl and methoxy groups. While detailed quantitative theoretical data on the intermediate's structure and energetics remain an area for further investigation, experimental evidence, particularly the successful trapping and characterization of the intermediate, provides strong support for the chelation model. The methodologies outlined in this guide offer a framework for researchers to further explore the intricacies of this important reaction intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Dr. Shireen Rashid Mohammed [staffportal.uoz.edu.krd]

- 4. researchgate.net [researchgate.net]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings - PMC [pmc.ncbi.nlm.nih.gov]

The Weinreb-Nahm Ketone Synthesis: A Technical Guide to its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yielding method for the synthesis of ketones from carboxylic acid derivatives. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction circumvents the pervasive issue of over-addition commonly encountered with the use of highly reactive organometallic reagents. This technical guide delves into the historical context of this pivotal discovery, its underlying mechanism, detailed experimental protocols, and its broad applicability in chemical synthesis.

Discovery and Historical Context

Prior to 1981, the synthesis of ketones from carboxylic acid derivatives using organometallic reagents, such as Grignard or organolithium reagents, was often plagued by low yields. The intermediate ketone formed is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as the major byproduct.

In their seminal 1981 paper published in Tetrahedron Letters, Steven M. Weinreb and Steven Nahm at Pennsylvania State University reported a novel solution to this long-standing problem.[1] They introduced the use of N-methoxy-N-methylamides, now famously known as Weinreb-Nahm amides, as effective acylating agents.[1] Their research demonstrated that these amides react cleanly with a variety of organometallic reagents to afford the desired ketones in high yields, with minimal or no formation of the over-addition product.[1] This discovery revolutionized ketone synthesis and has since been widely adopted in both academic and industrial research, particularly in the synthesis of complex natural products.

The Reaction Mechanism: A Stable Intermediate is Key

The success of the Weinreb-Nahm ketone synthesis lies in the formation of a stable tetrahedral intermediate. When the organometallic reagent adds to the Weinreb-Nahm amide, the resulting intermediate is stabilized by chelation of the metal atom between the carbonyl oxygen and the methoxy (B1213986) oxygen. This stable five-membered ring prevents the collapse of the tetrahedral intermediate and subsequent elimination to form a ketone under the reaction conditions. The ketone is only liberated upon acidic workup.

Caption: Reaction mechanism of the Weinreb-Nahm ketone synthesis.

Quantitative Data

The Weinreb-Nahm ketone synthesis is known for its high yields across a broad range of substrates. Below are tables summarizing typical yields for the preparation of Weinreb-Nahm amides and their subsequent conversion to ketones.

Table 1: Preparation of Weinreb-Nahm Amides

| Carboxylic Acid Derivative | Reagents | Solvent | Temperature (°C) | Yield (%) |

| Acid Chloride | N,O-dimethylhydroxylamine HCl, Pyridine (B92270) | CH₂Cl₂ | 0 to rt | 85-95 |

| Carboxylic Acid | N,O-dimethylhydroxylamine HCl, EDC, HOBt | DMF | rt | 70-95 |

| Ester | N,O-dimethylhydroxylamine HCl, i-PrMgCl | THF | -10 to rt | 80-90 |

| Carboxylic Acid | N,O-dimethylhydroxylamine HCl, CDI | THF | rt | 80-95 |

Table 2: Synthesis of Ketones from Weinreb-Nahm Amides

| Weinreb-Nahm Amide (R¹) | Organometallic Reagent (R²) | Solvent | Temperature (°C) | Yield (%) |

| Phenyl | PhMgBr | THF | 0 | 92 |

| Cyclohexyl | MeLi | THF | -78 | 88 |

| Benzyl | VinylMgBr | THF | 0 | 85 |

| 3-Methoxy-phenyl | n-BuLi | THF | -78 | 95 |

| Boc-L-proline | i-PrMgCl | THF | -20 | 89 |

Experimental Protocols

The following are detailed methodologies for the key steps in the Weinreb-Nahm ketone synthesis.

Preparation of a Weinreb-Nahm Amide from an Acid Chloride

This procedure is adapted from a typical laboratory-scale synthesis.

Procedure:

-

To a solution of the acid chloride (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added pyridine (1.2 eq).

-

N,O-dimethylhydroxylamine hydrochloride (1.1 eq) is then added portion-wise, ensuring the temperature remains below 5 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the acid chloride.

-

The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

-

The combined organic layers are washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure Weinreb-Nahm amide.

Synthesis of a Ketone from a Weinreb-Nahm Amide using a Grignard Reagent

This protocol outlines the general procedure for the reaction of a Weinreb-Nahm amide with a Grignard reagent.

Procedure:

-

A solution of the Weinreb-Nahm amide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) is cooled to 0 °C under an inert atmosphere.

-

The Grignard reagent (1.2-1.5 eq, as a solution in THF or diethyl ether) is added dropwise via syringe, maintaining the internal temperature below 5 °C.

-

The reaction mixture is stirred at 0 °C for 1-3 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate (B1210297) (3 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The resulting crude ketone is purified by flash chromatography or distillation.

Logical Workflow

The overall process of the Weinreb-Nahm ketone synthesis can be visualized as a two-stage workflow.

Caption: Generalized experimental workflow for the Weinreb-Nahm ketone synthesis.

Conclusion

The Weinreb-Nahm ketone synthesis represents a significant advancement in synthetic organic chemistry. Its discovery provided a robust and versatile tool for the construction of carbon-carbon bonds, enabling the efficient synthesis of a vast array of ketones. The stability of the chelated tetrahedral intermediate is the key to its success, preventing the over-addition of organometallic reagents. The mild reaction conditions and high yields have solidified its place as an indispensable method in the repertoire of synthetic chemists, with profound implications for the fields of natural product synthesis and drug discovery.

References

Methodological & Application

Protocol for Weinreb Ketone Synthesis Using Grignard Reagents: An Application Note for Researchers

Introduction

The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for the preparation of ketones from carboxylic acid derivatives.[1] This protocol circumvents the common issue of over-addition often encountered with the use of highly reactive organometallic reagents, such as Grignard reagents, with other acylating agents like acid chlorides or esters.[2][3][4] The key to this selectivity is the use of an N-methoxy-N-methylamide, commonly known as a Weinreb amide. The reaction of a Grignard reagent with a Weinreb amide forms a stable, chelated tetrahedral intermediate.[1][3] This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, thus preventing a second nucleophilic addition that would otherwise lead to a tertiary alcohol.[1][3] This method is distinguished by its broad functional group tolerance and its applicability to the synthesis of complex molecules, including natural products.[1]

Data Presentation: Reaction of Weinreb Amides with Grignard Reagents

The following table summarizes the synthesis of various ketones from the corresponding Weinreb amides and Grignard reagents, highlighting the high efficiency and functional group tolerance of this reaction.

| Entry | Weinreb Amide | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | Toluene | 23 | 95 |

| 2 | N-methoxy-N-methylbenzamide | 3-Chlorophenylmagnesium chloride | Toluene | 23 | 94 |

| 3 | N-methoxy-N-methylbenzamide | 4-(trifluoromethyl)phenylmagnesium chloride | Toluene | 23 | 92 |

| 4 | N-methoxy-N-methyl-4-cyanobenzamide | Phenylmagnesium chloride | Toluene | 23 | 85 |

| 5 | N-methoxy-N-methyl-4-methoxybenzamide | Phenylmagnesium chloride | Toluene | 23 | 91 |

| 6 | N-methoxy-N-methyl-4-bromobenzamide | 4-Methoxyphenylmagnesium bromide | THF | 0 | 88 |

| 7 | N-methoxy-N-methyl-2-thiophenecarboxamide | Phenylmagnesium chloride | Toluene | 23 | 89 |

| 8 | N-methoxy-N-methylacetamide | Phenylmagnesium chloride | THF | 0 | 82 |

| 9 | N-methoxy-N-methylcinnamamide | Methylmagnesium bromide | THF | 0 | 87 |

| 10 | N-methoxy-N-methylnicotinamide | Phenylmagnesium chloride | Toluene | 23 | 83 |

Experimental Protocols

I. Preparation of the Weinreb Amide from a Carboxylic Acid

This protocol outlines the synthesis of an N-methoxy-N-methylamide (Weinreb amide) from a carboxylic acid using a carbodiimide (B86325) coupling agent.

Materials:

-

Carboxylic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

Triethylamine (B128534) (TEA) or N-methylmorpholine (NMM)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv) in DCM or DMF, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and HOBt (0.2 equiv, if used).

-

Add triethylamine or N-methylmorpholine (2.2 equiv) to the mixture and stir at room temperature for 10 minutes.

-

Add EDC (1.2 equiv) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure Weinreb amide. Yields for this method generally range from 70% to 95%.[3]

II. Synthesis of a Ketone via Grignard Addition to a Weinreb Amide

This protocol describes the general procedure for the reaction of a Grignard reagent with a Weinreb amide to synthesize the corresponding ketone.

Materials:

-

Weinreb amide

-

Grignard reagent (solution in THF or diethyl ether)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc) or diethyl ether (Et₂O) for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF or Et₂O under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C or -78 °C in an ice bath or a dry ice/acetone bath, respectively. The optimal temperature may vary depending on the reactivity of the Grignard reagent and the substrate.

-

Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise to the cooled solution of the Weinreb amide.

-

Stir the reaction mixture at the same temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate or diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ketone by flash column chromatography on silica gel.

Visualizations

Caption: Experimental workflow for the Weinreb ketone synthesis.

Caption: Simplified mechanism of the Weinreb ketone synthesis.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 3. grokipedia.com [grokipedia.com]

- 4. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

Application Notes and Protocols: Synthesis of Aldehydes from N-Methoxy-N-methylacetamide using LiAlH4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of N-methoxy-N-methylamides, commonly known as Weinreb amides, to aldehydes is a cornerstone transformation in modern organic synthesis. This method is particularly valuable in the pharmaceutical industry and drug development due to its high selectivity and compatibility with a wide range of functional groups. Unlike the reduction of other carboxylic acid derivatives, such as esters or acid chlorides, which often leads to over-reduction to the corresponding alcohol, the Weinreb amide allows for the isolation of the aldehyde in high yields. This is attributed to the formation of a stable, chelated tetrahedral intermediate with the reducing agent.[1]

Lithium aluminum hydride (LiAlH4) is a powerful and versatile reducing agent capable of reducing a variety of functional groups.[2] While its high reactivity can sometimes be a challenge, its application in the reduction of Weinreb amides to aldehydes is a well-established and reliable method.[3] This document provides detailed application notes and a generalized protocol for the synthesis of aldehydes from N-Methoxy-N-methylacetamide and related aliphatic Weinreb amides using LiAlH4.

Reaction Principle and Advantages

The success of the Weinreb amide reduction lies in the unique stability of the intermediate formed upon nucleophilic attack by the hydride. The N-methoxy group chelates to the aluminum atom of the hydride reagent, forming a stable five-membered ring intermediate.[4] This intermediate is stable at low temperatures and does not collapse to form the aldehyde until acidic workup. Consequently, the aldehyde is not present in the reaction mixture in the presence of the powerful LiAlH4 reagent, thus preventing its further reduction to the alcohol.

Key Advantages:

-

High Yields: The method consistently provides aldehydes in good to excellent yields.

-

Prevention of Over-reduction: The stable intermediate protects the aldehyde from further reduction.

-

Broad Substrate Scope: The reaction is tolerant of a wide variety of functional groups.

-

Mild Reaction Conditions: The reductions are typically carried out at low temperatures.

Quantitative Data

| Substrate (N-Methoxy-N-methylamide) | Product (Aldehyde) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Methoxy-N-methylpropionamide | Propanal | LiAlH4 | THF | 0 | 85 | General protocol |

| N-Methoxy-N-methylisobutyramide | Isobutyraldehyde | LiAlH4 | THF | 0 | 82 | General protocol |

| N-Methoxy-N-methylpentanamide | Pentanal | LiAlH4 | THF | 0 | 88 | General protocol |

| N-Methoxy-N-methylcyclohexanecarboxamide | Cyclohexanecarbaldehyde | LiAlH4 | THF | 0 | 90 | General protocol |

Note: The yields presented are based on generalized protocols for the reduction of aliphatic Weinreb amides and serve as representative examples.

Experimental Protocol

This protocol provides a general procedure for the reduction of this compound to acetaldehyde (B116499) using LiAlH4. Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert gas supply (N2 or Ar)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and cool under a stream of inert gas.

-

Reagent Preparation: In the reaction flask, prepare a suspension of LiAlH4 (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF. Transfer the solution to the dropping funnel and add it dropwise to the stirred suspension of LiAlH4 at 0 °C over a period of 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly quench the reaction at 0 °C by the dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (B78521) (x mL), and finally water (3x mL), where x is the mass of LiAlH4 in grams (Fieser workup). Alternatively, the reaction can be quenched by the slow addition of ethyl acetate (B1210297) followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) until a clear biphasic mixture is obtained.

-

Workup: Allow the mixture to warm to room temperature and stir until a white, granular precipitate forms. Filter the precipitate through a pad of Celite® and wash the filter cake with diethyl ether.

-

Extraction: Transfer the filtrate to a separatory funnel. If an aqueous workup was performed, separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Due to the volatility of acetaldehyde, care should be taken during this step to avoid product loss. It is advisable to use a cold trap.

-

Purification: The crude aldehyde can be purified by distillation if necessary. For volatile aldehydes like acetaldehyde, direct use of the crude product in the next step is often preferred.

Visualizations

Reaction Mechanism

Caption: Mechanism of Weinreb Amide Reduction.

Experimental Workflow

Caption: Experimental Workflow for Aldehyde Synthesis.

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a water-reactive, flammable solid. It can ignite upon grinding or contact with moisture. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Anhydrous Solvents: Anhydrous solvents are flammable. Use in a well-ventilated area and away from ignition sources.

-

Quenching: The quenching of LiAlH4 is highly exothermic and releases hydrogen gas, which is flammable. Perform the quench slowly and with adequate cooling.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are strictly anhydrous. Moisture will consume the LiAlH4.

-

Verify the quality of the LiAlH4. Old or improperly stored reagent may have reduced activity.

-

Incomplete reaction: Monitor the reaction by TLC to ensure full consumption of the starting material.

-

Product loss during workup: For volatile aldehydes, minimize evaporation and use a cold trap during solvent removal.

-

-

Over-reduction to Alcohol:

-

Maintain a low reaction temperature (0 °C or below).

-

Ensure slow, controlled addition of the Weinreb amide to the LiAlH4 suspension.

-

Avoid a large excess of LiAlH4.

-

Conclusion

The reduction of this compound and its homologs using LiAlH4 is a robust and high-yielding method for the synthesis of aldehydes. The formation of a stable chelated intermediate is key to preventing over-reduction, making this a preferred method in many synthetic campaigns. Careful adherence to anhydrous conditions and safety protocols is essential for the successful and safe execution of this reaction. The provided protocol and data serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

- 1. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. organic chemistry - Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

Application of N-Methoxy-N-methylacetamide in the Total Synthesis of Bioactive Natural Products

Introduction

N-Methoxy-N-methylacetamide, commonly known as a Weinreb amide, is a versatile functional group in modern organic synthesis. Its significance lies in its ability to react with organometallic reagents to furnish ketones, or with reducing agents to yield aldehydes, all while avoiding the common issue of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[1] This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, which remains intact until acidic workup.[1] This attribute has made Weinreb amides indispensable tools in the intricate art of natural product total synthesis, where precision and high yields are paramount. This document provides detailed application notes and protocols for the use of this compound in the total synthesis of several complex natural products, intended for researchers, scientists, and professionals in drug development.

Application Note 1: Total Synthesis of Myriaporones

The myriaporones are a family of cytotoxic marine natural products. Their total synthesis, accomplished by Pérez, del Pozo, and colleagues, showcases a strategic application of a highly functionalized Weinreb amide to introduce a key ethyl ketone moiety late in the synthetic sequence.[2]

Key Transformation: Conversion of a complex Weinreb amide intermediate to an ethyl ketone, a crucial step in assembling the myriaporone backbone.

Experimental Workflow:

Caption: Workflow for the synthesis of a myriaporone precursor.

Experimental Protocol:

Synthesis of the Myriaporone Ethyl Ketone Precursor:

-

Reactants: To a solution of the advanced Weinreb amide intermediate 20 in anhydrous tetrahydrofuran (B95107) (THF) at ambient temperature, ethylmagnesium bromide (EtMgBr) is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature.

-

Work-up: The reaction is quenched, and the crude product is purified.

-

Quantitative Data: This transformation proceeds with a reported yield of 68%.[2]

Summary of Quantitative Data:

| Step | Reagents and Conditions | Product | Yield (%) |

| Grignard addition to Weinreb amide 20 | EtMgBr, THF, 23 °C | Ethyl ketone precursor of myriaporone | 68 |

Application Note 2: Total Synthesis of Amphidinolide J

Amphidinolide J is a cytotoxic macrolide isolated from a marine dinoflagellate. Its total synthesis, reported by Barbazanges, Meyer, and Cossy, features a key fragment coupling involving the addition of an alkynyllithium reagent to a Weinreb amide.[3][4] This step efficiently forges a crucial carbon-carbon bond in the molecule's backbone.